Cas no 883539-29-5 (1-(1-Aminobutan-2-yl)oxy-2-fluorobenzene)

1-(1-Aminobutan-2-yl)oxy-2-fluorobenzene is a fluorinated aromatic compound featuring an aminoalkyl ether substituent, which enhances its utility in organic synthesis and pharmaceutical applications. The presence of both an amine and a fluorine group on the aromatic ring allows for versatile reactivity, making it a valuable intermediate in the development of bioactive molecules. Its structural design facilitates selective functionalization, enabling precise modifications for targeted compound synthesis. The compound’s stability under standard conditions ensures consistent performance in reactions such as nucleophilic substitutions or cross-coupling processes. This makes it particularly useful in medicinal chemistry for the preparation of fluorinated analogs with potential therapeutic properties.
1-(1-Aminobutan-2-yl)oxy-2-fluorobenzene structure
883539-29-5 structure
Product Name:1-(1-Aminobutan-2-yl)oxy-2-fluorobenzene
CAS No:883539-29-5
MF:C10H14FNO
MW:183.22266626358
MDL:MFCD06247649
CID:4663778
PubChem ID:61697694
Update Time:2025-05-22

1-(1-Aminobutan-2-yl)oxy-2-fluorobenzene Chemical and Physical Properties

Names and Identifiers

    • 2-(2-fluorophenoxy)butan-1-amine
    • 1-[(1-Aminobutan-2-yl)oxy]-2-fluorobenzene
    • 1-(1-Aminobutan-2-yl)oxy-2-fluorobenzene
    • MDL: MFCD06247649
    • Inchi: 1S/C10H14FNO/c1-2-8(7-12)13-10-6-4-3-5-9(10)11/h3-6,8H,2,7,12H2,1H3
    • InChI Key: QVAGGNDTYUYINE-UHFFFAOYSA-N
    • SMILES: C(N)C(OC1=CC=CC=C1F)CC

1-(1-Aminobutan-2-yl)oxy-2-fluorobenzene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B402318-10mg
1-[(1-Aminobutan-2-yl)oxy]-2-fluorobenzene
883539-29-5
10mg
$ 50.00 2022-06-07
TRC
B402318-50mg
1-[(1-Aminobutan-2-yl)oxy]-2-fluorobenzene
883539-29-5
50mg
$ 185.00 2022-06-07
TRC
B402318-100mg
1-[(1-Aminobutan-2-yl)oxy]-2-fluorobenzene
883539-29-5
100mg
$ 295.00 2022-06-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1336363-100mg
1-[(1-aminobutan-2-yl)oxy]-2-fluorobenzene
883539-29-5 95%
100mg
¥2661.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1336363-250mg
1-[(1-aminobutan-2-yl)oxy]-2-fluorobenzene
883539-29-5 95%
250mg
¥3828.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1336363-500mg
1-[(1-aminobutan-2-yl)oxy]-2-fluorobenzene
883539-29-5 95%
500mg
¥6630.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1336363-1g
1-[(1-aminobutan-2-yl)oxy]-2-fluorobenzene
883539-29-5 95%
1g
¥8494.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1336363-2.5g
1-[(1-aminobutan-2-yl)oxy]-2-fluorobenzene
883539-29-5 95%
2.5g
¥16630.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1336363-5g
1-[(1-aminobutan-2-yl)oxy]-2-fluorobenzene
883539-29-5 95%
5g
¥24624.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1336363-10g
1-[(1-aminobutan-2-yl)oxy]-2-fluorobenzene
883539-29-5 95%
10g
¥31661.00 2024-04-27

Additional information on 1-(1-Aminobutan-2-yl)oxy-2-fluorobenzene

1-(1-Aminobutan-2-yl)oxy-2-fluorobenzene: A Comprehensive Overview

1-(1-Aminobutan-2-yl)oxy-2-fluorobenzene (CAS No. 883539-29-5) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, characterized by its unique structure and functional groups, has been the subject of extensive research due to its potential applications in drug design and development. The molecule consists of a benzene ring substituted with a fluoro group at the 2-position and an ether linkage (-O-) connected to a 1-amino butan-2-yl group. This combination of functional groups makes it a versatile building block for various chemical reactions and biological studies.

The synthesis of 1-(1-Aminobutan-2-yl)oxy-2-fluorobenzene involves a series of well-established organic reactions, including nucleophilic substitution, etherification, and amine functionalization. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the environmental footprint and improving yield. Researchers have explored the use of transition metal catalysts, such as palladium complexes, to facilitate coupling reactions that are critical in constructing the ether linkage. These methods not only enhance the purity of the final product but also pave the way for large-scale production.

One of the most intriguing aspects of 1-(1-Aminobutan-2-yl)oxy-2-fluorobenzene is its pharmacological profile. Studies have shown that this compound exhibits moderate inhibitory activity against certain enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE). The fluoro substituent at the 2-position plays a crucial role in modulating the compound's lipophilicity, which is essential for its ability to cross biological membranes and interact with target proteins. Furthermore, the presence of the amino group in the butanoyl chain introduces hydrogen bonding capabilities, enhancing the compound's bioavailability and stability in physiological conditions.

Recent research has also focused on the environmental impact of 1-(1-Aminobutan-2-yl)oxy-2-fluorobenzene. Studies conducted under simulated environmental conditions reveal that this compound undergoes biodegradation at a moderate rate, with microbial communities playing a significant role in its transformation. The ether linkage is particularly susceptible to enzymatic cleavage, leading to the formation of less complex degradation products that are less toxic to aquatic organisms. These findings underscore the importance of considering eco-toxicological aspects during the design and synthesis of new chemical entities.

In terms of applications, 1-(1-Aminobutan-2-yl)oxy-2-fluorobenzene has shown promise as a lead compound in drug discovery programs targeting central nervous system disorders. Its ability to modulate neurotransmitter systems makes it a valuable tool for studying synaptic plasticity and neuroprotection. Additionally, this compound has been utilized as an intermediate in the synthesis of more complex molecules with enhanced therapeutic potential.

Looking ahead, ongoing research aims to optimize the properties of 1-(1-Aminobutan-2-yl)oxy-2-fluorobenzene through structural modifications. For instance, researchers are exploring the introduction of additional functional groups or stereochemical variations to improve potency and selectivity. Computational modeling techniques, such as molecular docking and dynamics simulations, are being employed to predict how these modifications will affect binding affinity and pharmacokinetic profiles.

In conclusion, 1-(1-Aminobutan-2-yl)oxy-2-fluorobenzene (CAS No. 883539-29-5) stands out as a multifaceted compound with significant potential in both academic research and industrial applications. Its unique structure, coupled with its promising pharmacological properties, continues to drive innovation across diverse fields of study.

Recommended suppliers
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen